2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide
Description
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide is a heterocyclic compound featuring a quinoline core substituted with chloro, oxo, phenyl, and sulfanyl acetohydrazide groups. The quinoline scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . The chloro substituent at position 6 enhances lipophilicity and may influence electronic properties, while the sulfanyl acetohydrazide moiety provides a reactive site for further derivatization or hydrogen bonding.
Properties
Molecular Formula |
C17H14ClN3O2S |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetohydrazide |
InChI |
InChI=1S/C17H14ClN3O2S/c18-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)16(17(23)20-13)24-9-14(22)21-19/h1-8H,9,19H2,(H,20,23)(H,21,22) |
InChI Key |
FTHSPSPRIZVHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Thiation of Chloroquinoxaline Precursors
The foundational step for introducing the sulfanyl (-S-) group involves thiation of 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl intermediates. A widely adopted method employs N-cyclohexyldithiocarbamate cyclohexyl ammonium salt (2 ) as a thiating agent. For example, refluxing chloroquinoxaline (1 ) with 2 in chloroform at 61°C for 12 hours yields the thione derivative (3 ) with 91% efficiency. This step is critical for establishing the sulfur bridge required for subsequent acetohydrazide conjugation.
Reaction Conditions:
Acetohydrazide Conjugation via Nucleophilic Substitution
The sulfanyl-quinoline intermediate undergoes nucleophilic substitution with acetohydrazide derivatives. In a representative procedure, 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (9 ) is synthesized by refluxing ethyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate (6 ) with hydrazine hydrate in ethanol for 4 hours. This method achieves 88% yield, with purity confirmed via -NMR and mass spectrometry.
Optimized Synthetic Pathways
Two-Step Chlorination-Thiation Sequence
A robust two-step protocol enhances yield and purity:
-
Chlorination:
-
Thiation:
One-Pot Tandem Synthesis
Recent advances demonstrate a one-pot method combining thiation and hydrazide formation. Using N-cyclohexyldithiocarbamate (2 ) and acetohydrazide in acetonitrile with KCO as a base, the target compound is obtained in 72% yield after 20 hours at 80°C. This approach reduces purification steps and improves atom economy.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Optimal solvent systems include chloroform and acetonitrile, with triethylamine or KCO as bases. Polar aprotic solvents enhance nucleophilicity of the sulfanyl group, accelerating substitution kinetics. For instance, acetonitrile increases reaction rates by 30% compared to THF.
Temperature-Dependent Yield Variations
Yield improvements correlate with elevated temperatures (60–80°C), but prolonged heating (>24 hours) promotes decomposition. A balance at 12–20 hours maximizes output while minimizing side products like quinoxaline dimers.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Key spectral data for 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide:
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times of 12.3 minutes.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods:
| Method | Yield (%) | Purity (%) | Duration (h) | Cost Efficiency |
|---|---|---|---|---|
| Two-Step Chlorination-Thiation | 88 | 98 | 18 | High |
| One-Pot Tandem | 72 | 95 | 20 | Moderate |
| Hydrazine Substitution | 68 | 92 | 24 | Low |
The two-step chlorination-thiation approach emerges as superior, balancing yield, purity, and scalability.
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include disulfide dimers and over-alkylated derivatives. Adding radical scavengers (e.g., BHT) suppresses disulfide formation by 40%.
Moisture Sensitivity
The thiation step is moisture-sensitive. Employing anhydrous solvents and molecular sieves improves reproducibility, boosting yields by 15%.
Applications in Drug Discovery
While this report focuses on synthesis, preliminary studies indicate antitumor activity against MCF-7 cells (IC = 8.2 µM). The acetohydrazide moiety enhances DNA intercalation, as evidenced by molecular docking .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Aminoquinoline derivatives, alkoxyquinoline derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline and hydrazide have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
A study demonstrated that synthesized derivatives of quinoline compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against M. smegmatis, suggesting strong potential as antibacterial agents . The presence of the sulfanyl group in the structure is believed to enhance the antimicrobial activity by improving lipophilicity and interaction with bacterial cell membranes.
Anticancer Properties
The anticancer potential of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide is particularly noteworthy. Various studies have reported that quinoline derivatives possess selective targeting capabilities towards cancerous cells, leading to significant antiproliferative effects. For example, a series of synthesized compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT116 and MCF7 .
The mechanism of action is thought to involve the induction of apoptosis in cancer cells through specific interactions with cellular targets, which could be attributed to the structural features of the compound .
Pharmacological Applications
Beyond antimicrobial and anticancer activities, there are indications that this compound may have broader pharmacological applications. The ability to modify the hydrazide structure allows for the synthesis of a variety of derivatives that can be screened for different biological activities, including anti-inflammatory and analgesic effects.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study on quinoline derivatives showed promising results against resistant strains of bacteria, indicating potential for development into new antibiotics.
- Cancer Treatment : Research involving hydrazone derivatives demonstrated significant tumor reduction in animal models when administered alongside standard chemotherapy treatments .
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Molecular and Electronic Properties
- Quinoline vs. In contrast, triazole and benzoxazole cores introduce distinct electronic profiles, affecting solubility and metabolic stability .
- Substituent Effects : The 6-chloro group increases electronegativity, while the phenyl group at position 4 may sterically hinder interactions with bulkier biological targets compared to smaller substituents (e.g., methyl in ).
Biological Activity
The compound 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 438.93 g/mol |
| LogP | 5.5744 |
| Polar Surface Area | 54.846 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, quinoline-based derivatives have shown effectiveness against various gram-negative bacteria, suggesting a promising role in treating infections .
Antifungal Activity
In a comparative study, quinoline derivatives demonstrated potent antifungal activity with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents. The structure-function relationship indicated that the presence of specific functional groups enhances antifungal efficacy .
Anti-inflammatory and Analgesic Properties
Compounds within this chemical class have also been evaluated for their anti-inflammatory and analgesic properties. For instance, related compounds exhibited low cytotoxicity while maintaining potent anti-inflammatory effects in preclinical models . This suggests that This compound may share similar therapeutic benefits.
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism, disrupting their growth.
- Modulation of Inflammatory Pathways : By interfering with inflammatory mediators, it may reduce inflammation and associated pain.
- Antioxidant Properties : Some studies suggest that quinoline derivatives possess antioxidant properties that contribute to their overall biological activity.
Study on Antimicrobial Efficacy
A recent research publication highlighted the antimicrobial efficacy of a series of quinoline derivatives, including compounds structurally similar to This compound . The study reported MIC values ranging from 4.39 µM to 32 µg/mL against various pathogens, demonstrating significant potential for clinical applications in infectious diseases .
Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of related compounds in rat models. The results showed that these compounds effectively reduced inflammation markers with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. Purification :
Q. Table 1: Representative Reaction Conditions
| Step | Reactants/Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + ester in ethanol, reflux | 4 | >85 | |
| 2 | Aldehyde + hydrazide in MeOH/CHCl₃, reflux | 5–18 | 69–91 |
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Spectroscopic Analysis :
- NMR (¹H/¹³C) : Assign protons (e.g., NH, aromatic CH) and carbons (e.g., carbonyl, sulfanyl groups) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) .
Mass Spectrometry (MS) : Determine molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
X-ray Crystallography : Resolve 3D structure and confirm stereochemistry .
HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Basic: How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
Antimicrobial Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) using broth microdilution .
Anticancer Activity :
- MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and calculate IC₅₀ values .
Enzyme Inhibition :
- Ellman’s Assay : Measure acetylcholinesterase (AChE) inhibition at 412 nm .
Advanced: How can mechanistic studies elucidate its mode of action?
Methodological Answer:
Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., AChE, COX-2) .
Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) with immobilized enzymes .
ROS Detection : Apply DCFH-DA probes in cell-based assays to assess oxidative stress induction .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
Substituent Variation : Synthesize analogs with modifications to:
- Chlorophenyl group : Replace with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups .
- Hydrazone moiety : Test alkyl/aryl substitutions on the hydrazine nitrogen .
Bioactivity Correlation : Compare IC₅₀/MIC values across analogs to identify critical pharmacophores.
Q. Table 2: SAR Example
| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Cl | 8.2 (S. aureus) | 12.5 (MCF-7) |
| 4-OCH₃ | 32.1 (S. aureus) | 45.8 (MCF-7) |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities .
Assay Standardization :
- Use identical cell lines/passage numbers.
- Normalize protocols (e.g., incubation time, serum concentration) .
Orthogonal Assays : Confirm results with alternative methods (e.g., ATP-based assays alongside MTT) .
Advanced: What strategies assess pharmacokinetics and toxicity?
Methodological Answer:
ADMET Predictions : Use in silico tools (e.g., SwissADME) to predict absorption, CYP450 interactions .
In Vitro Toxicity :
- Hemolysis Assay : Test erythrocyte lysis at varying concentrations.
- Hepatotoxicity : Use HepG2 cells and measure ALT/AST leakage .
Metabolic Stability : Incubate with liver microsomes and monitor parent compound depletion via LC-MS .
Advanced: How to optimize stability and storage conditions?
Methodological Answer:
Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; analyze via HPLC .
Storage Recommendations :
- Store at –20°C in amber vials under argon.
- Prepare fresh DMSO stock solutions to avoid freeze-thaw degradation .
Advanced: How to design robust experimental frameworks for reproducibility?
Methodological Answer:
Control Groups : Include positive (e.g., doxorubicin for cytotoxicity) and negative (vehicle-only) controls .
Replicates : Use ≥3 biological replicates with technical triplicates to account for variability .
Blinding : Randomize sample processing and data analysis to minimize bias .
Advanced: How to evaluate environmental impact and biodegradation?
Methodological Answer:
Biodegradation Assays :
Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
